molecular formula C8H6N3NaO2 B010555 3-Aminophthalhydrazide monosodium salt CAS No. 20666-12-0

3-Aminophthalhydrazide monosodium salt

Cat. No.: B010555
CAS No.: 20666-12-0
M. Wt: 199.14 g/mol
InChI Key: GBOXDRMCEVPUSV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tamerit is synthesized by processing 5-amino-2,3-dihydrophthalazine-1,4-dione to obtain its sodium salt. This involves dissolving the compound in an aqueous organic alkaline solution and crystallizing it at temperatures between -5°C and 7°C .

Industrial Production Methods: The industrial production of Tamerit involves the lyophilization (freeze-drying) of the sodium salt to produce a sterile medicinal preparation. This method ensures the stability and purity of the compound for research and medical applications .

Scientific Research Applications

Tamerit has a wide range of applications in scientific research:

Properties

CAS No.

20666-12-0

Molecular Formula

C8H6N3NaO2

Molecular Weight

199.14 g/mol

IUPAC Name

sodium;8-amino-4-oxo-3H-phthalazin-1-olate

InChI

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1

InChI Key

GBOXDRMCEVPUSV-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+]

Appearance

White to light yellow crystalline powder

melting_point

606 to 608 °F (NTP, 1992)

physical_description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
Yellow or light beige solid;  [CAMEO] Light yellow powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

301199-13-3

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

SODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminophthalhydrazide monosodium salt
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3-Aminophthalhydrazide monosodium salt
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3-Aminophthalhydrazide monosodium salt
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3-Aminophthalhydrazide monosodium salt
Reactant of Route 6
3-Aminophthalhydrazide monosodium salt
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Q & A

Q1: How does Luminol sodium salt enable the visualization of gaseous ethanol in fruit ripening, as described in the pear maturation study?

A1: Luminol sodium salt itself doesn't directly interact with ethanol. Instead, it acts as a chemiluminescent probe in an enzymatic reaction. The system utilizes alcohol oxidase (AOD) to convert ethanol to acetaldehyde, generating hydrogen peroxide as a byproduct []. This peroxide then reacts with horseradish peroxidase (HRP) and oxidizes Luminol, producing a detectable light signal. The intensity of this chemiluminescence is directly proportional to the concentration of ethanol present [].

Q2: The research mentions enhancing Luminol's sensitivity for detecting low ethanol concentrations. What methods were employed to achieve this?

A2: Researchers achieved improved sensitivity by using a high-purity Luminol sodium salt solution (Luminol sodium salt HG solution) and adding eosin Y to the reaction mixture [, ]. Eosin Y acts as a fluorescence enhancer, amplifying the chemiluminescent signal produced by the Luminol reaction, thus enabling the detection of sub-ppm levels of ethanol [].

Q3: Besides fruit ripening, what other biological applications utilize Luminol sodium salt's chemiluminescent properties?

A3: Luminol sodium salt is frequently used in bioluminescence imaging to monitor inflammation. When injected intraperitoneally, it enters the bloodstream and emits light upon oxidation by reactive oxygen species (ROS) produced by activated neutrophils at inflammation sites []. The intensity of this emitted light correlates with the degree of inflammation, allowing researchers to non-invasively track inflammation progression in animal models, such as in uveitis [].

Q4: One paper mentions a "BRGA" utilizing Luminol sodium salt. What does this stand for, and what is its significance?

A4: BRGA stands for "blood ROS generation assay" []. This innovative test utilizes Luminol sodium salt to measure the amount of reactive oxygen species (ROS) generated by neutrophils in a blood sample []. This is particularly relevant when studying the impact of drugs like Granulocyte-Colony Stimulating Factor (G-CSF) on neutrophil activity and the potential for modulating immune responses [].

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